

An In-depth Technical Guide to Mead Acid Methyl Ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mead acid methyl ester

Cat. No.: B7803781

[Get Quote](#)

CAS Number: 14602-39-2[\[1\]](#)[\[2\]](#)

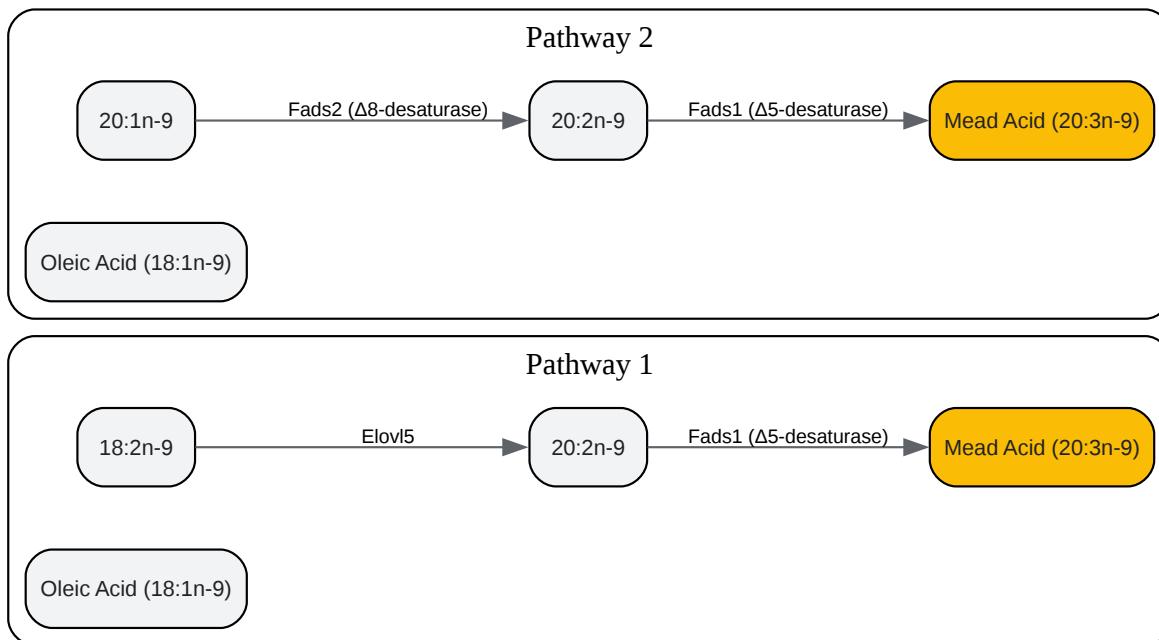
This technical guide provides a comprehensive overview of **Mead acid methyl ester**, a significant molecule in lipid research and a biomarker for essential fatty acid deficiency. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, biosynthesis, analytical methods, and biological significance.

Core Data Presentation

This section summarizes the key chemical and physical properties of **Mead acid methyl ester**, along with its physiological concentrations in plasma.

Table 1: Chemical and Physical Properties of Mead Acid Methyl Ester

Property	Value	Source
CAS Number	14602-39-2	[1] [2]
Molecular Formula	C ₂₁ H ₃₆ O ₂	[1]
Molecular Weight	320.5 g/mol	[1]
Formal Name	5Z,8Z,11Z-eicosatrienoic acid, methyl ester	[2]
Synonyms	Mead Acid methyl ester, SFE 21:3	[2]
Appearance	Colorless oil	ChemBK
Purity	>97%	[1]
Solubility	Soluble in hexane, DMF, DMSO, and Ethanol	[2]

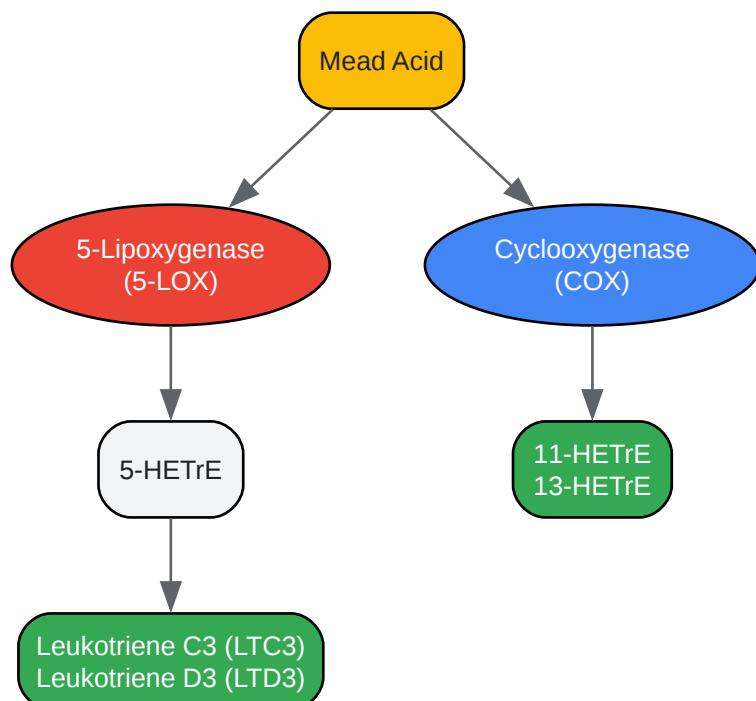

Table 2: Reported Plasma Concentrations of Mead Acid

Condition	Mead Acid Concentration (% of total fatty acids)	Reference
Healthy Adults	~0.16%	[3]
Essential Fatty Acid Deficiency (EFAD)	> 0.21%	[4]
Fetal Plasma	0.44%	[3]

Biosynthesis and Metabolism

Mead acid (5,8,11-eicosatrienoic acid) is an omega-9 polyunsaturated fatty acid synthesized endogenously from oleic acid.[\[3\]](#)[\[5\]](#) This synthesis is particularly prominent during states of essential fatty acid deficiency (EFAD) when the enzymes responsible for metabolizing omega-3 and omega-6 fatty acids have reduced competition.[\[5\]](#) The biosynthesis of Mead acid from oleic acid proceeds via two primary pathways involving the enzymes fatty acid desaturase 1 (Fads1), fatty acid desaturase 2 (Fads2), and elongase of very long chain fatty acids 5 (Elovl5).

Diagram 1: Biosynthetic Pathways of Mead Acid



[Click to download full resolution via product page](#)

Caption: Two proposed pathways for the biosynthesis of Mead acid from oleic acid.

Once synthesized, Mead acid can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce various eicosanoids, including leukotrienes.^{[3][6]} These metabolic products are involved in inflammatory responses.^[6]

Diagram 2: Metabolic Pathways of Mead Acid

[Click to download full resolution via product page](#)

Caption: Metabolism of Mead acid by 5-lipoxygenase and cyclooxygenase pathways.

Experimental Protocols

This section provides detailed methodologies for the synthesis of **Mead acid methyl ester** and its quantification in biological samples.

Synthesis of Mead Acid Methyl Ester from Mead Acid

This protocol describes the esterification of Mead acid to its methyl ester using a boron trifluoride-methanol solution.

Materials:

- Mead acid
- Boron trifluoride in methanol (14% w/v)
- Hexane

- Saturated sodium chloride solution
- Anhydrous sodium sulfate
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

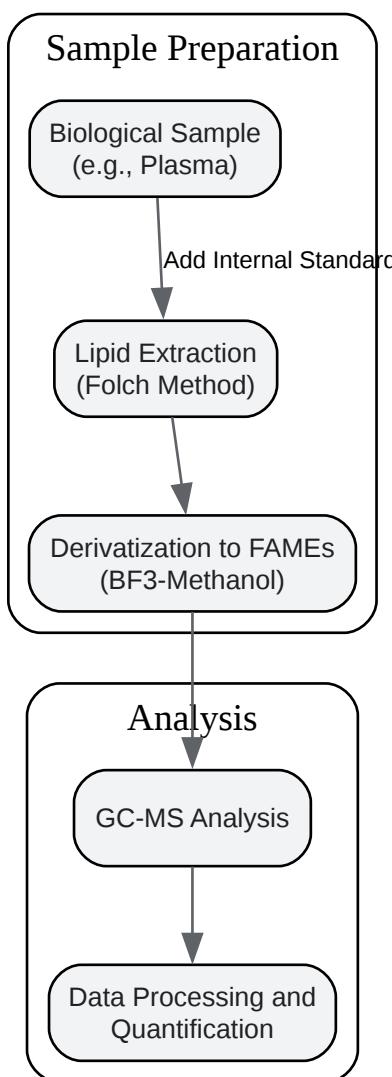
- Dissolve a known amount of Mead acid in a minimal amount of hexane in a round-bottom flask.
- Add a 50-fold excess of 14% boron trifluoride in methanol to the flask.
- Attach a reflux condenser and heat the mixture at 50°C for 2 hours.
- After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
- Add an equal volume of hexane and wash the organic layer twice with a saturated sodium chloride solution.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain **Mead acid methyl ester**.
- The purity of the product can be assessed by gas chromatography-mass spectrometry (GC-MS).

Quantification of Mead Acid Methyl Ester in Biological Samples by GC-MS

This protocol outlines the extraction of total lipids from a biological sample, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

Materials:

- Biological sample (e.g., plasma, tissue homogenate)
- Chloroform
- Methanol
- 0.9% NaCl solution
- Internal standard (e.g., C17:0 or C19:0 fatty acid)
- Boron trifluoride in methanol (14% w/v)
- Hexane
- Anhydrous sodium sulfate
- GC-MS system with a suitable capillary column (e.g., SP-2560)


Procedure:

- Lipid Extraction (Folch Method):
 - To 100 µL of plasma or tissue homogenate, add the internal standard.
 - Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture and vortex thoroughly.
 - Add 0.4 mL of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.
 - Carefully collect the lower organic phase containing the lipids.
 - Evaporate the solvent under a stream of nitrogen.
- Derivatization to FAMEs:

- To the dried lipid extract, add 1 mL of 14% boron trifluoride in methanol.
- Seal the tube and heat at 100°C for 30 minutes.
- Cool the tube to room temperature.
- Add 1 mL of hexane and 1 mL of water, and vortex for 1 minute.
- Centrifuge and collect the upper hexane layer containing the FAMEs.
- Dry the hexane extract over anhydrous sodium sulfate.

- GC-MS Analysis:
 - Inject 1 μ L of the hexane extract into the GC-MS.
 - Use an appropriate temperature program to separate the FAMEs. A typical program might be: initial temperature of 140°C for 5 min, ramp to 240°C at 4°C/min, and hold for 20 min.
 - The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
 - Identify the **Mead acid methyl ester** peak based on its retention time and mass spectrum by comparison with a known standard.
 - Quantify the amount of Mead acid by comparing the peak area of its methyl ester to the peak area of the internal standard.

Diagram 3: Experimental Workflow for GC-MS Analysis of Mead Acid

[Click to download full resolution via product page](#)

Caption: Workflow for the quantification of Mead acid in biological samples using GC-MS.

Lipoxygenase Inhibition Assay

This protocol can be used to assess the inhibitory effect of Mead acid or its methyl ester on lipoxygenase activity.

Materials:

- Soybean lipoxygenase (or other purified lipoxygenase)

- Linoleic acid (substrate)
- Borate buffer (0.2 M, pH 9.0)
- Test compound (Mead acid or **Mead acid methyl ester**) dissolved in a suitable solvent (e.g., DMSO)
- UV-Vis spectrophotometer

Procedure:

- Prepare a solution of the test compound at various concentrations.
- In a cuvette, pre-incubate the lipoxygenase enzyme with the test compound in the borate buffer for a defined period (e.g., 5 minutes) at room temperature.
- Initiate the reaction by adding the linoleic acid substrate.
- Immediately monitor the increase in absorbance at 234 nm for several minutes. This absorbance change is due to the formation of the conjugated diene hydroperoxide product.
- The rate of the reaction is determined from the initial linear portion of the absorbance versus time plot.
- Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.
- The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tuscany-diet.net [tuscany-diet.net]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Mead Acid Methyl Ester]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7803781#what-is-the-cas-number-for-mead-acid-methyl-ester\]](https://www.benchchem.com/product/b7803781#what-is-the-cas-number-for-mead-acid-methyl-ester)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com